3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol
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Overview
Description
3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro, difluoro, and pyrrolidinyl groups, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of chloro and difluoro substituents. The pyrrolidinyl group is then added through nucleophilic substitution reactions. Finally, the phenol group is introduced via etherification reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced pyridine derivatives.
Scientific Research Applications
3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Properties
Molecular Formula |
C15H13ClF2N2O2 |
---|---|
Molecular Weight |
326.72 g/mol |
IUPAC Name |
3-(3-chloro-2,5-difluoro-6-pyrrolidin-1-ylpyridin-4-yl)oxyphenol |
InChI |
InChI=1S/C15H13ClF2N2O2/c16-11-13(22-10-5-3-4-9(21)8-10)12(17)15(19-14(11)18)20-6-1-2-7-20/h3-5,8,21H,1-2,6-7H2 |
InChI Key |
AOHODNLNRMAGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=C2F)OC3=CC=CC(=C3)O)Cl)F |
Origin of Product |
United States |
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